Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (EMPC) is an important and versatile chemical compound that has numerous applications in the scientific research field. EMPC is a derivative of pyrrole, a heterocyclic aromatic compound that is found naturally in many organisms. EMPC has been used in various studies to investigate the effects of the compound on biochemical and physiological processes.
Scientific Research Applications
Oligocyclization and Structural Elucidation
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate plays a significant role in the oligocyclization of 2-(hydroxymethyl)pyrroles. This process leads to the formation of oligomers, porphyrinogens, and hexaphyrinogens, particularly when beta-substituents like mesityl and C6F5 groups are present (Uno et al., 2003).
Synthesis and Structural Analysis
The compound is used in the synthesis of various pyrrole derivatives. For instance, it plays a crucial role in the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles, as confirmed by X-ray crystallographic analysis (Cirrincione et al., 1987).
DNA Binding Agents
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate has been tested as a DNA binding agent. Specifically, α-(hydroxymethyl)pyrroles derived from it showed cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Martyn & Abell, 2004).
Synthesis of Pyrrole Derivatives
It's instrumental in the general synthesis of pyrrole-2-carboxylic acid derivatives, as seen in reactions with 2H-azirines and enamines. This method has been valuable for creating a range of pyrrole derivatives (Law et al., 1984).
Computational and Spectroscopic Studies
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is also a subject of computational and spectroscopic studies, demonstrating its importance in understanding the chemical properties and reactions of pyrrole derivatives (Singh et al., 2014).
Solvent-Free Synthesis
The compound is used in solvent-free synthesis methods, such as the microwave irradiation technique, to produce ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates. This method emphasizes greener and more efficient synthetic routes (Khajuria et al., 2013).
Crystallographic Studies
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is vital in crystallographic studies, offering insights into the molecular structure and interactions of its derivatives, such as in the study of polymorphs (Ramazani et al., 2019).
properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXMMUKYMVJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857471 | |
Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
75448-69-0 | |
Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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